4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) is a benchmark ambipolar host material widely procured for the fabrication of phosphorescent organic light-emitting diodes (PhOLEDs). Characterized by a high triplet energy (T1 ≈ 2.6 eV), a deep highest occupied molecular orbital (HOMO ≈ 6.0 eV), and a stable glass transition temperature (Tg ≈ 107–112 °C), CBP provides a quantified balance of exciton confinement and charge carrier transport. Its rigid biphenyl core, substituted with electron-rich carbazole units, enables ambipolar charge transport, making it a foundational material for green, yellow, and red phosphorescent devices, as well as a critical hole-transporting component in advanced mixed-host formulations .
Substituting CBP with common hole-transport materials like NPB or close structural analogs like mCP leads to severe performance trade-offs in device fabrication. While NPB is a ubiquitous hole-transporting layer, its low triplet energy (2.3 eV) fails to confine excitons in green phosphorescent systems, resulting in reverse energy transfer and quenched emission [1]. Conversely, while the meta-linked analog mCP offers a higher triplet energy (2.9 eV) suitable for blue emitters, its critically low glass transition temperature (Tg ≈ 60 °C) causes rapid morphological degradation and thin-film crystallization under operational Joule heating [2]. CBP provides the exact structural compromise needed for commercial stability: sufficient triplet energy for green/red emitters combined with the thermal robustness required to prevent device shorting.
In green phosphorescent OLEDs using dopants like Ir(ppy)3 (T1 ≈ 2.4 eV), the host material must possess a higher triplet energy to prevent reverse energy transfer. CBP provides a triplet energy of 2.6 eV, creating a +0.2 eV energy barrier that effectively traps excitons within the emissive layer. In contrast, standard hole-transport materials like NPB possess a triplet energy of only 2.3 eV, leading to severe exciton quenching and drastically reduced external quantum efficiency (EQE) [1].
| Evidence Dimension | Triplet Energy (T1) |
| Target Compound Data | 2.6 eV (CBP) |
| Comparator Or Baseline | 2.3 eV (NPB) |
| Quantified Difference | +0.3 eV higher triplet energy for CBP |
| Conditions | Green PhOLED emissive layer with Ir(ppy)3 dopant |
Procuring CBP instead of NPB for the emissive layer prevents triplet-triplet quenching, making it mandatory for high-efficiency green and red phosphorescent devices.
The morphological stability of vacuum-deposited amorphous films is dictated by the glass transition temperature (Tg). CBP, with its 4,4'-biphenyl linkage, exhibits a Tg of approximately 107–112 °C . The closely related meta-phenylene linked analog, mCP, exhibits a significantly lower Tg of 60 °C [1]. Under operational Joule heating, mCP films are highly susceptible to crystallization, which alters charge transport pathways and leads to catastrophic device failure, whereas CBP maintains its amorphous phase.
| Evidence Dimension | Glass Transition Temperature (Tg) |
| Target Compound Data | 107–112 °C (CBP) |
| Comparator Or Baseline | 60 °C (mCP) |
| Quantified Difference | ~47–52 °C higher thermal stability threshold for CBP |
| Conditions | Vacuum thermal evaporation and thin-film operational stress |
The higher Tg of CBP ensures that the emissive layer resists crystallization under thermal stress, drastically extending the operational lifetime of the device compared to mCP.
An ideal OLED host must balance hole and electron fluxes to broaden the exciton recombination zone. CBP demonstrates ambipolar charge transport, with both hole and electron mobilities on the order of 10^-4 cm^2/Vs at an applied field of 0.5 MV/cm [1]. In contrast, alternative high-triplet hosts like TCTA (T1 = 2.7 eV) are unipolar, exhibiting excellent hole mobility but poor electron transport capability. Using TCTA as a sole host causes hole accumulation and narrows the recombination zone near the electron-transport layer interface, increasing efficiency roll-off.
| Evidence Dimension | Electron Mobility / Charge Balance |
| Target Compound Data | Ambipolar (μ_e and μ_h ≈ 10^-4 cm^2/Vs) |
| Comparator Or Baseline | Unipolar hole transport (TCTA) |
| Quantified Difference | CBP provides functional electron mobility lacking in TCTA, enabling balanced ambipolar transport |
| Conditions | Single-host emissive layer at 0.5 MV/cm applied field |
CBP's ambipolar nature prevents charge accumulation at layer interfaces, broadening the recombination zone and reducing efficiency roll-off at high brightness levels.
Due to its 2.6 eV triplet energy, CBP is the industry-standard host for green (e.g., Ir(ppy)3) and red phosphorescent dopants. It provides the necessary energy barrier to confine excitons and prevent reverse energy transfer, which is a critical failure point when using lower-triplet alternatives like NPB [1].
CBP's ambipolar nature and deep HOMO level (~6.0 eV) make it an ideal hole-transporting co-host when paired with electron-transporting materials (e.g., TPBi or BCP). This mixed-host architecture leverages CBP's charge transport balance to lower driving voltages and extend device operational lifetimes .
For commercial OLED manufacturing utilizing vacuum thermal evaporation, CBP is prioritized over mCP due to its superior glass transition temperature (107–112 °C). This ensures that the deposited amorphous films resist crystallization under Joule heating, maintaining morphological integrity during prolonged device operation.
Corrosive;Irritant